
3'-Me-araU
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Me-araU, also known as 3’-Methyl-arabinofuranosyluracil, is a nucleoside analog that has garnered attention in the field of medicinal chemistry. This compound is structurally similar to naturally occurring nucleosides but features a methyl group at the 3’ position of the arabinofuranose sugar. This modification can significantly alter its biological activity and pharmacokinetic properties, making it a subject of interest for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Me-araU typically involves the modification of uracil or its derivatives. One common method includes the glycosylation of uracil with a suitably protected arabinofuranose derivative, followed by selective methylation at the 3’ position. The reaction conditions often require the use of strong bases and methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of 3’-Me-araU may involve large-scale glycosylation reactions followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Me-araU can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form uracil derivatives with different oxidation states.
Reduction: Reduction reactions can convert the uracil ring to dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the uracil ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uracil-5-carboxylic acid, while reduction can produce dihydro-3’-Me-araU.
Wissenschaftliche Forschungsanwendungen
3’-Me-araU has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its effects on DNA and RNA synthesis, as well as its potential as an antiviral agent.
Medicine: 3’-Me-araU is investigated for its potential use in cancer therapy, particularly in targeting rapidly dividing cells.
Industry: The compound can be used in the development of diagnostic tools and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 3’-Me-araU involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. The methyl group at the 3’ position can hinder the proper functioning of polymerases and other enzymes involved in nucleic acid metabolism. This can lead to the inhibition of cell proliferation and the induction of apoptosis in rapidly dividing cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog used in antiviral therapy.
2’,3’-Dideoxyinosine (ddI): A nucleoside analog used in the treatment of HIV.
5-Fluorouracil (5-FU): A pyrimidine analog used in cancer therapy.
Uniqueness
3’-Me-araU is unique due to its specific methylation at the 3’ position, which can significantly alter its biological activity compared to other nucleoside analogs. This modification can enhance its stability and selectivity, making it a valuable compound for various therapeutic applications.
Eigenschaften
CAS-Nummer |
110524-36-2 |
|---|---|
Molekularformel |
C10H14N2O5 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
1-[(2R,3S,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-6(4-13)17-9(8(5)15)12-3-2-7(14)11-10(12)16/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,6-,8+,9-/m1/s1 |
InChI-Schlüssel |
ROXGEZDIYLPSSX-MTSNSDSCSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=CC(=O)NC2=O)CO |
Kanonische SMILES |
CC1C(OC(C1O)N2C=CC(=O)NC2=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


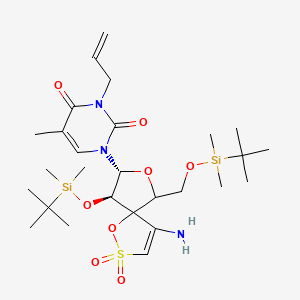
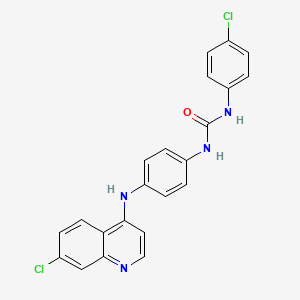
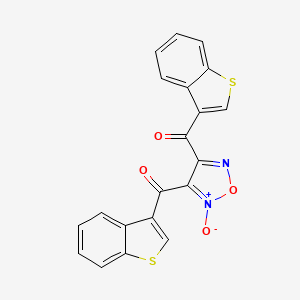
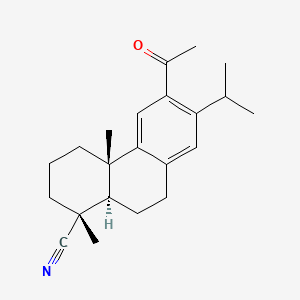
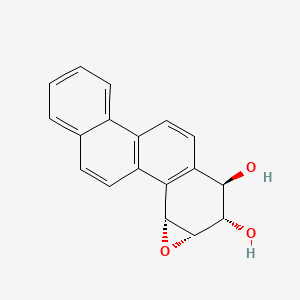

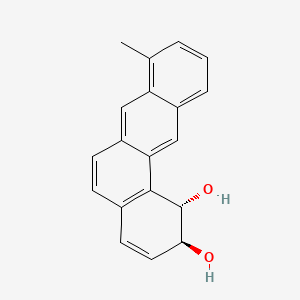
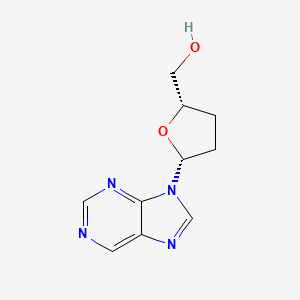
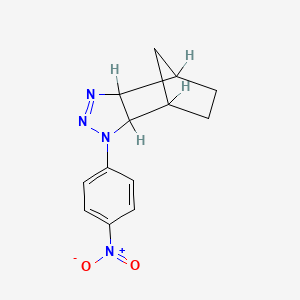
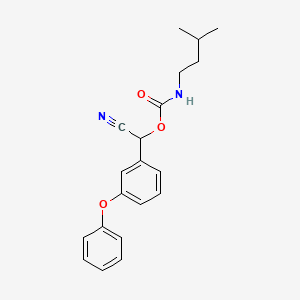
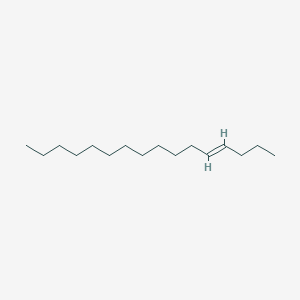
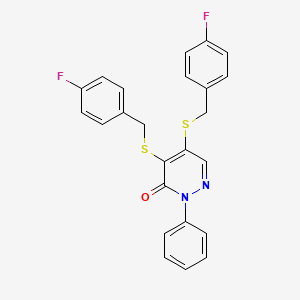
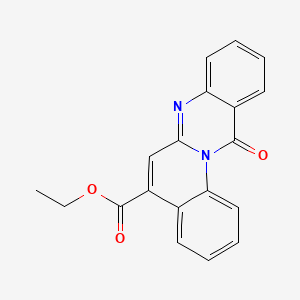
![1-(2-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12796997.png)
